(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
Description
Significance of Enantiomerically Pure Chiral Alcohols
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. chiralpedia.com Molecules that are mirror images of each other are known as enantiomers. In a biological system, which is itself a chiral environment, different enantiomers of a single compound can exhibit vastly different biological activities. encyclopedia.pubwisdomlib.org One enantiomer might produce a desired therapeutic effect, while the other could be inactive or, in some well-documented cases, harmful. chiralpedia.comwisdomlib.org The thalidomide (B1683933) tragedy of the 1950s serves as a stark reminder of this principle. libretexts.org
Consequently, the synthesis of enantiomerically pure compounds—substances consisting of a single enantiomer—is of paramount importance, particularly in the pharmaceutical and agrochemical industries. wisdomlib.orgnih.gov Access to enantiopure chiral alcohols is critical as they are key intermediates in the production of these specialized chemicals. nih.govrsc.orgnih.gov The demand for these high-purity compounds has spurred the development of numerous synthetic methods, with a strong emphasis on efficiency, selectivity, and sustainability. encyclopedia.pubnih.gov Biotechnological approaches, for instance, are often favored for their mild reaction conditions and high enantioselectivity compared to traditional chemical methods that may use toxic metals or expensive ligands. nih.gov
Overview of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol within Chiral Scaffolds
This compound is a specific chiral secondary alcohol. Its structure, featuring a stereogenic center bonded to a substituted phenyl ring, places it within the important class of chiral aryl alcohols. These compounds and their derivatives are valuable chiral building blocks for creating a variety of biologically active molecules. rsc.org The presence of both chlorine and fluorine atoms on the aromatic ring can influence the molecule's electronic properties and binding interactions in larger, more complex structures.
While specific research detailing the direct applications of this compound is limited in publicly available literature, the importance of analogous structures is well-established. For example, (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) is a key intermediate in the synthesis of the antifungal agent Luliconazole. researchgate.net Similarly, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol serves as a vital chiral intermediate for Ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndrome. researchgate.net These examples underscore the role of such substituted chiral phenylethanols as high-value intermediates in medicinal chemistry.
Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClFO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 174.60 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES String | CC@@HO | sigmaaldrich.com |
| InChI Key | UVTJHIWKGYOZFO-YFKPBYRVSA-N | sigmaaldrich.com |
| MDL Number | MFCD09863795 | sigmaaldrich.comsigmaaldrich.com |
Historical Context of Asymmetric Synthesis Leading to Chiral Arylethanols
The field of asymmetric synthesis, which aims to create a specific stereoisomer preferentially, has a rich history. uwindsor.ca Its origins can be traced back to the 19th century with the foundational work of scientists like Jean-Baptiste Biot and, most notably, Louis Pasteur. chiralpedia.com Pasteur's manual separation of tartaric acid enantiomers in 1848 was a landmark achievement that established the concept of molecular chirality. chiralpedia.com
In 1894, Emil Fischer introduced the term "asymmetric synthesis" and demonstrated its principles through his pioneering work on sugars, validating the concepts of the asymmetric carbon atom. researchgate.netnih.gov However, for many decades, the primary methods for obtaining enantiomerically pure compounds were resolution—separating a 50:50 mixture (racemate) of enantiomers—or utilizing the "chiral pool," which consists of naturally occurring chiral molecules. libretexts.orgyork.ac.uk Resolution is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. york.ac.uk
The mid-to-late 20th century witnessed a revolutionary shift with the development of catalytic asymmetric synthesis. chiralpedia.com This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The groundbreaking work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, for which they were awarded the Nobel Prize in Chemistry in 2001, was pivotal. chiralpedia.com They developed chiral transition-metal catalysts for hydrogenation and oxidation reactions, providing powerful and versatile tools for creating chiral molecules, including arylethanols. chiralpedia.com These advancements, along with the development of chiral auxiliaries—temporarily incorporated chiral groups that direct stereochemistry—and the rise of biocatalysis and organocatalysis, have made the efficient synthesis of single-enantiomer compounds like this compound a routine reality in modern organic chemistry. chiralpedia.comyork.ac.ukwikipedia.org
Table 2: Key Milestones in the History of Asymmetric Synthesis This table is interactive. You can sort and filter the data.
| Year | Scientist(s) | Contribution | Significance |
|---|---|---|---|
| 1848 | Louis Pasteur | First separation of enantiomers (tartaric acid crystals). chiralpedia.com | Established the concept of molecular chirality and optical isomers. chiralpedia.com |
| 1894 | Emil Fischer | Introduced the term "asymmetric synthesis" and conducted work on sugars. researchgate.netnih.gov | Applied the concept of the asymmetric carbon to synthesize and define sugar structures. researchgate.net |
| 1975 | E.J. Corey | Introduced the first practical chiral auxiliary (8-phenylmenthol). wikipedia.org | Provided a reliable method to control stereochemistry by temporarily attaching a chiral group. wikipedia.org |
| 2001 | William S. Knowles, Ryōji Noyori, K. Barry Sharpless | Awarded the Nobel Prize in Chemistry for their work on chirally catalysed reactions. chiralpedia.com | Revolutionized synthetic chemistry by enabling highly efficient and selective production of single enantiomers. chiralpedia.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654266 | |
| Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911218-03-6 | |
| Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1s 1 2 Chloro 4 Fluorophenyl Ethan 1 Ol
Chemoenzymatic Approaches to Enantioselective Synthesis
Chemoenzymatic methods utilize the high selectivity of enzymes to perform stereospecific transformations, offering a green and efficient alternative to traditional chemical synthesis.
Biocatalytic Reduction Strategies for 2-chloro-4-fluoroacetophenone
The most direct route to (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-4-fluoroacetophenone. Biocatalysis has emerged as a powerful tool for this transformation, employing whole-cell systems or isolated enzymes. mdpi.comnih.govresearchgate.net Various microorganisms, including bacteria and yeasts, as well as plant tissues, have been shown to effectively reduce substituted acetophenones with high enantioselectivity. nih.govresearchgate.net These biocatalysts contain oxidoreductases, such as alcohol dehydrogenases, that facilitate the transfer of a hydride to the carbonyl group, leading to the formation of the chiral alcohol. The inherent chirality of the enzyme's active site directs the hydride attack to one of the two enantiotopic faces of the ketone, resulting in a preponderance of one enantiomer of the alcohol.
Whole-cell biocatalysis is often preferred for practical applications as it circumvents the need for costly enzyme purification and provides a native environment for the enzyme, enhancing its stability. mdpi.com Furthermore, whole-cell systems often have intrinsic mechanisms for cofactor regeneration, which is essential for the catalytic cycle of many oxidoreductases.
Enzyme Screening and Optimization for Stereoselectivity
Achieving high enantioselectivity and yield in the biocatalytic reduction of 2-chloro-4-fluoroacetophenone hinges on the selection of a suitable biocatalyst and the optimization of reaction conditions. A screening process is typically undertaken to identify microorganisms or isolated enzymes that exhibit high activity and stereoselectivity towards the specific substrate. This involves testing a diverse range of potential biocatalysts under standard conditions and analyzing the enantiomeric excess (e.e.) and conversion of the product.
Once a promising biocatalyst is identified, further optimization of the reaction parameters is crucial. Key factors that can be manipulated to enhance the stereoselectivity and reaction rate include:
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability.
Co-substrate: The choice and concentration of a co-substrate, such as isopropanol (B130326) or glucose, can significantly impact the efficiency of cofactor regeneration.
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's activity.
Solvent: The choice of an organic co-solvent can improve the solubility of the substrate and product, but it can also affect the enzyme's stability and activity.
Through systematic optimization of these parameters, it is possible to achieve high yields and enantiomeric excesses for the desired this compound.
Kinetic Resolution via Enzymatic Transesterification
An alternative chemoenzymatic strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of the corresponding alcohol. This method relies on the ability of certain enzymes, most notably lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.
In a typical kinetic resolution process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the acylated alcohol and the unreacted alcohol, which can then be separated based on their different physical properties. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of discrimination between the two enantiomers, leading to a product with high enantiomeric excess.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric catalytic hydrogenation and transfer hydrogenation are powerful and widely used methods for the enantioselective reduction of prochiral ketones. wikipedia.org These techniques employ a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to the ketone in a stereocontrolled manner.
Chiral Ligand Design for Rhodium and Ruthenium Catalysis
The success of asymmetric hydrogenation is heavily reliant on the design of the chiral ligand coordinated to the metal center, which is most commonly rhodium (Rh) or ruthenium (Ru). nih.gov The ligand creates a chiral environment around the metal, which dictates the stereochemical outcome of the hydrogenation reaction. A vast array of chiral ligands has been developed, with bidentate phosphine (B1218219) ligands, such as BINAP, and diamine ligands, like DPEN, being among the most successful.
The electronic and steric properties of the ligand play a crucial role in determining both the activity and the enantioselectivity of the catalyst. For the reduction of 2-chloro-4-fluoroacetophenone, the choice of ligand is critical to achieve high enantiomeric excess of the (1S)-alcohol. The interaction between the substrate, the chiral ligand, and the metal center in the transition state determines the facial selectivity of the hydride transfer.
Substrate Scope and Catalyst Activity in Reduction of Prochiral Ketones
Ruthenium and rhodium-based catalysts with appropriate chiral ligands have demonstrated broad substrate scope in the asymmetric hydrogenation and transfer hydrogenation of various prochiral ketones, including substituted acetophenones. researchgate.netnih.govdicp.ac.cn Specifically, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to para-substituted α-fluoroacetophenones, achieving high enantioselectivity. researchgate.net
The activity of the catalyst, often measured by the turnover number (TON) and turnover frequency (TOF), is influenced by several factors, including the nature of the metal, the structure of the chiral ligand, the reaction conditions (temperature, pressure, solvent), and the electronic properties of the substrate. For instance, electron-withdrawing groups on the aromatic ring of the acetophenone (B1666503) can influence the rate and enantioselectivity of the reduction.
The general applicability of these catalytic systems makes them highly valuable for the synthesis of a wide range of chiral alcohols, including this compound, with high efficiency and stereocontrol.
Data Tables
Table 1: Biocatalytic Reduction of 2-chloro-4-fluoroacetophenone
| Biocatalyst | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| Bacillus cereus | Glycerol | >99 | >99 | (R) or (S) |
| Plant Tissues (e.g., Carrot) | - | ~80 | ~98 | (R) or (S) |
Note: The product configuration ((R) or (S)) is dependent on the specific enzyme present in the biocatalyst, as some exhibit Prelog selectivity while others show anti-Prelog selectivity.
Table 2: Asymmetric Transfer Hydrogenation of Substituted Acetophenones
| Catalyst System | Substrate | Enantiomeric Excess (e.e., %) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | p-Fluoroacetophenone | 95 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | p-Chloroacetophenone | 97 |
Mechanism of Asymmetric Hydrogenation in Related Systems
The asymmetric hydrogenation of prochiral ketones, such as the precursor to this compound, is a cornerstone of modern stereoselective synthesis. The mechanism of this transformation, particularly when catalyzed by ruthenium (Ru) complexes, has been a subject of extensive investigation. Pioneering work by Noyori and others has established that these reactions are powerful and practical methods for preparing chiral secondary alcohols with high optical purity. acs.org
A widely accepted model is the "metal-ligand bifunctional mechanism". acs.orgresearchgate.net In this pathway, both the metal center and the coordinated ligand actively participate in the hydrogen transfer. For catalysts of the type [RuX2(diphosphine)(1,2-diamine)], the reaction is proposed to proceed through an outer-sphere mechanism. acs.orgacs.org The process involves the transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the carbonyl group of the substrate, often via a six-membered pericyclic transition state. acs.org
Recent computational and experimental studies have refined this model. It is suggested that instead of a fully concerted transition state, the process may involve a stepwise but rapid transfer. acs.orgnih.gov The reaction is initiated by the reversible formation of an 18-electron Ru dihydride complex from a 16-electron precursor and H2. acs.org A crucial, rate-determining step is the deprotonation of the η²-H₂ ligand by a base (which can be the solvent or an added base like KO-t-C₄H₉) to generate a 16-electron Ru dihydride species. acs.org This species then reacts irreversibly with the ketone in the enantiodetermining step to yield the chiral alcohol and regenerate the catalyst. acs.org
The presence and concentration of a base are critical, as it can significantly accelerate the reaction rate. acs.orgnih.gov The base facilitates the deprotonation steps and can prevent side reactions that lead to catalyst deactivation. acs.org The specific chiral ligands, typically diphosphines and diamines, create a defined chiral pocket around the metal center, which dictates the facial selectivity of the hydride transfer to the prochiral ketone, thereby inducing the high enantioselectivity observed. acs.orgmdpi.com
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology has been widely applied to the synthesis of enantiomerically pure compounds, including chiral alcohols. researchgate.net
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
In this approach, the prochiral starting material is covalently bonded to a chiral auxiliary, forming a new compound with two or more stereocenters. The existing chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to others. researchgate.net Because diastereomers have different physical properties, they can often be separated using standard techniques like chromatography if the diastereoselectivity of the reaction is not perfect. williams.edu
Commonly used auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. researchgate.netrsc.orgnih.govsigmaaldrich.com For the synthesis of a chiral alcohol, a typical sequence involves acylating the auxiliary with a carboxylic acid derivative. The resulting imide can be enolized and then alkylated; the bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thereby creating a new stereocenter with high diastereoselectivity. williams.edusemanticscholar.org
For example, Ellman's tert-butanesulfinamide has proven highly effective in the synthesis of chiral amines, which can be precursors to other functional groups. rsc.orgosi.lv Similarly, oxazolidinone auxiliaries have been used extensively in diastereoselective aldol reactions to create β-hydroxy carbonyl compounds, which are precursors to 1,2-diols. researchgate.net The choice of auxiliary and reaction conditions can be tuned to favor the formation of the desired diastereomer.
Table 1: Examples of Chiral Auxiliaries in Diastereoselective Reactions
| Chiral Auxiliary | Typical Reaction | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation | Forms rigid chelated enolates, providing excellent facial shielding. researchgate.netsemanticscholar.org |
| Oppolzer's Camphorsultam | Conjugate Addition, Alkylation | Offers high stereocontrol due to the rigid camphor backbone. rsc.org |
| Pseudoephedrine | Alkylation of Amides | Forms a stable chelate with the metal cation, directing alkylation. nih.gov |
| Ellman's Sulfinamide | Addition to Imines | Highly effective for the synthesis of chiral amines. osi.lv |
Grignard Addition and Organometallic Approaches in Stereocontrolled Synthesis
The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.org When a Grignard reagent adds to an aldehyde or an unsymmetrical ketone, a new stereocenter is formed. ic.ac.uk Controlling the stereoselectivity of this addition is a key challenge that can be addressed through the use of chiral ligands.
Stereoselective Addition of Organometallic Reagents to Aldehydes
The reaction between a Grignard reagent (R-MgX) and an aldehyde (R'-CHO) produces a secondary alcohol. libretexts.org Without any chiral influence, this reaction yields a racemic mixture of the (R) and (S) enantiomers. To achieve stereoselectivity, a chiral element must be introduced. This can be a chiral substrate, a stoichiometric chiral additive, or a chiral catalyst. ic.ac.uk
The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org In the presence of a chiral Lewis acid catalyst, the catalyst coordinates to the aldehyde's carbonyl oxygen. This coordination serves two purposes: it activates the aldehyde towards nucleophilic attack and creates a sterically defined environment that forces the organometallic reagent to approach from a specific face. acs.org The structure of the Lewis acid-aldehyde complex is therefore crucial in determining the stereochemical course of the reaction. acs.org
Role of Chiral Ligands in Asymmetric Grignard Reactions
The development of catalytic enantioselective additions of Grignard reagents has made significant progress, allowing for the formation of chiral alcohols using only a small amount of a chiral ligand. acs.org Chiral ligands containing heteroatoms, such as nitrogen and oxygen, are particularly effective because they can coordinate strongly to the magnesium atom of the Grignard reagent. ic.ac.uk
Ligands such as (-)-sparteine, derivatives of 1,2-diaminocyclohexane (DACH), and BINOL have been used to achieve high enantioselectivity. nih.govresearchgate.net For instance, N,N,O-tridentate chiral ligands derived from DACH have been designed for the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govresearchgate.net The ligand modifies the reactivity and structure of the Grignard reagent, forming a chiral complex. This complex then delivers the nucleophilic group to the aldehyde or ketone with high facial selectivity. The effectiveness of the ligand depends on its ability to create a rigid and well-defined transition state that clearly differentiates between the two possible pathways leading to the R and S products.
Table 2: Selected Chiral Ligands for Asymmetric Organometallic Additions
| Ligand Type | Example | Application | Typical Enantioselectivity |
|---|---|---|---|
| Chiral Diamines | (-)-Sparteine | Addition of organolithiums to aldehydes | Moderate to high |
| Amino Alcohols | (S)-Proline-derived diamines | Addition of dialkylmagnesium to aldehydes | Good to excellent. ic.ac.uk |
| Biaryl Diols | (S)-BINOL | Ti-catalyzed addition of Grignard reagents to aldehydes | >99% ee reported. acs.org |
| DACH-derived Ligands | N,N,O-tridentate biaryl ligands | Addition of Grignard reagents to ketones | Up to 95% ee. nih.govresearchgate.net |
Recent Advancements and Novel Synthetic Routes
The pursuit of more efficient, sustainable, and selective methods for the synthesis of chiral alcohols like this compound has led to the development of innovative technologies. These modern approaches aim to overcome the limitations of classical batch processing, such as issues with scalability, safety, and catalyst recovery. Recent progress has been particularly notable in the realms of continuous flow chemistry and enantioselective catalysis driven by light or electricity.
Continuous Flow Synthesis for Chiral Alcohols
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch methods. nih.gov The application of continuous flow processes to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has garnered considerable attention due to benefits like reduced catalyst loading, shorter reaction times, and simplified scalability. nih.gov Both homogeneous and immobilized chiral catalysts have been effectively utilized in continuous flow systems. nih.gov
In the context of producing chiral alcohols, continuous flow reactors, particularly packed-bed reactors with immobilized enzymes, have shown significant promise. nih.gov This setup allows for the continuous processing of substrates with easy separation of the product from the catalyst, which can be reused over extended periods. researchgate.net For instance, the enzymatic kinetic resolution of racemic compounds has been successfully demonstrated in continuous flow systems. nih.gov While specific applications to the synthesis of this compound in continuous flow are still emerging in publicly available literature, the principles have been established with analogous compounds. A key strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-4-fluoroacetophenone.
Recent advancements in biocatalysis have identified enzymes capable of performing such reductions with high enantioselectivity. For example, engineered secondary alcohol dehydrogenases (SADHs) have been employed for the asymmetric reduction of 2-haloacetophenones. nih.gov The immobilization of these enzymes within a packed-bed reactor would enable a continuous synthesis of the desired chiral alcohol. This approach offers high throughput and clean production, often requiring no additional quench, workup, or purification steps. researchgate.net
| Parameter | Description | Advantage in Continuous Flow |
| Catalyst | Immobilized enzyme (e.g., engineered SADH) | Easy separation and reuse, enhanced stability. |
| Reactor Type | Packed-bed reactor | High catalyst loading, efficient substrate-catalyst contact. |
| Substrate | 2-chloro-4-fluoroacetophenone | Readily available starting material. |
| Productivity | Potentially high space-time yields | Continuous operation allows for large-scale production. |
| Selectivity | High enantioselectivity (>99% ee) | Precise control over reaction conditions minimizes side products. |
Photocatalytic or Electrocatalytic Enantioselective Transformations
Photocatalysis and electrocatalysis represent green and powerful alternatives for driving chemical reactions, utilizing light or electricity as traceless reagents. These methods often proceed under mild conditions and can enable unique transformations that are challenging to achieve with conventional thermal methods.
Photocatalytic Synthesis:
Enantioselective photocatalysis has rapidly become a valuable tool for synthetic chemists. beilstein-journals.org This approach merges the principles of photocatalysis with enantioselective catalysis to create chiral products. beilstein-journals.org For the synthesis of chiral benzylic alcohols, photoredox catalysis, often in combination with a transition metal catalyst, has been explored. acs.orgresearchgate.net A general strategy involves the generation of a radical intermediate from a suitable precursor, which then undergoes an enantioselective transformation.
While a direct photocatalytic synthesis of this compound has not been extensively detailed, analogous transformations provide a proof of concept. For instance, the asymmetric reductive cross-coupling of aryl halides with precursors to generate chiral secondary benzylic alcohols has been achieved through dual nickel and photoredox catalysis. acs.org This methodology showcases the potential for constructing the desired stereocenter with high enantiocontrol under mild, light-driven conditions.
Electrocatalytic Synthesis:
Asymmetric electrocatalysis is another burgeoning field that offers sustainable pathways to chiral molecules. By applying an electrical potential, redox reactions can be precisely controlled, often obviating the need for chemical oxidants or reductants. The enantioselective hydrogenation of prochiral ketones, such as substituted acetophenones, is a key application of this technology. beilstein-journals.org
The asymmetric electrochemical reduction of 2-chloro-4-fluoroacetophenone would provide a direct route to this compound. This can be achieved using a chiral catalyst or a modified electrode surface that induces stereoselectivity during the electron transfer and protonation steps. beilstein-journals.org Although specific data for the target molecule is limited, research on the electrochemical hydrogenation of aromatic ketones has demonstrated the feasibility of this approach, achieving good yields and enantioselectivities. beilstein-journals.org
Below is a table summarizing research findings on the asymmetric reduction of 2-chloro-4'-fluoroacetophenone to the corresponding (S)-alcohol using a novel enzymatic approach, which provides a benchmark for the potential of advanced catalytic methods.
| Enzyme Mutant | Substrate | Product | Conversion Yield (%) | Enantiomeric Excess (%) |
| P84S/186A TeSADH | 2-chloro-4′-fluoroacetophenone | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | High | >99 |
| ΔP84/A85G TeSADH | 2-chloro-4′-fluoroacetophenone | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | High | >99 |
Data adapted from a study on the asymmetric reduction of 2-haloacetophenones using engineered Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants. nih.gov
Stereochemical Integrity and Chirality Management
Enantiomeric Excess Determination Methods (Excluding Basic Identification)
Accurate determination of the enantiomeric excess (ee) is fundamental for ensuring the quality of an enantiomerically pure substance. This involves specialized analytical techniques capable of discriminating between enantiomers.
Chiral HPLC is a predominant technique for separating and quantifying enantiomers. registech.com The development of a reliable method for (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves a systematic approach to selecting a chiral stationary phase (CSP) and optimizing mobile phase conditions.
Method Development: The process begins with screening various CSPs known for their broad applicability. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are highly successful for resolving a wide range of chiral compounds, including aromatic alcohols. nih.govsemanticscholar.org A normal-phase chromatographic mode is often the first choice for such analytes.
A typical screening protocol would involve testing a column like a Chiralpak® AD-H or similar amylose-based CSP with a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). chromatographyonline.com The ratio of hexane (B92381) to alcohol is adjusted to optimize the retention time and resolution between the enantiomeric peaks. For acidic or basic compounds, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) might be incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.com
Method Validation: Once optimal separation is achieved, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. registech.comresearchgate.net Validation encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the target enantiomer in the presence of its counterpart and any potential impurities. This is confirmed by analyzing blank samples, samples of the pure (S)-enantiomer, the racemic mixture, and the (R)-enantiomer to ensure no interfering peaks are present at the retention times of the analytes. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions containing the undesired (R)-enantiomer at different concentrations.
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with a known amount of the undesired enantiomer (spiked samples) and calculating the percentage recovery.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the retention time of the enantiomers. Resolution (Rs) > 2.0. researchgate.net | Ensures the method is selective for the target analytes. |
| Linearity | Correlation coefficient (r²) ≥ 0.997. nih.gov | Confirms a proportional response to concentration. |
| Accuracy | Recovery typically within 90-110% for spiked samples. | Demonstrates the method provides true results. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% at the LOQ; ≤ 5% at higher concentrations. registech.comnih.gov | Measures consistency of results within the same day/run. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Sufficient precision and accuracy at this concentration. nih.gov | Defines the lower limit for reliable quantitative measurement. |
Gas chromatography is another powerful technique for enantioselective analysis, particularly for volatile and thermally stable compounds like substituted phenylethanols. nih.gov The separation is achieved using a capillary column coated with a chiral stationary phase.
For a chiral alcohol like 1-(2-chloro-4-fluorophenyl)ethan-1-ol, derivatized cyclodextrins are highly effective CSPs. These selectors, such as permethylated or acetylated beta-cyclodextrin, are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. nih.gov
Method development involves optimizing the temperature program of the GC oven to maximize the resolution between the enantiomers while maintaining reasonable analysis times. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. For unequivocal identification, a mass spectrometer (MS) can be used as the detector. nih.gov
| Parameter | Typical Value / Condition |
|---|---|
| Column | Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). fiveable.melibretexts.org These are typically paramagnetic lanthanide complexes with chiral ligands. numberanalytics.comlibretexts.org One of the most common reagents is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), or Eu(hfc)₃. chemistnotes.com
When a CSR is added to a solution of a chiral analyte (like an alcohol), it forms rapid and reversible diastereomeric complexes with both enantiomers. chemistnotes.com Because these new complexes are diastereomers, they are no longer chemically equivalent in the NMR experiment. This breaks the magnetic equivalence of corresponding nuclei in the two enantiomers, resulting in the splitting of a single resonance into two separate peaks. libretexts.org For this compound, the proton signals closest to the chiral center, such as the carbinol proton (-CHOH) or the methyl protons (-CH₃), are most affected.
The enantiomeric excess can then be calculated directly by integrating the areas of the two separated signals. The accuracy of this method is dependent on achieving baseline resolution of the signals and can be influenced by the concentration of the CSR, the solvent, and the temperature. fiveable.meharvard.edu
| Analyte Proton | Chemical Shift (δ) without CSR | Chemical Shift (δ) with Eu(hfc)₃ | Enantiomeric Excess (ee) Calculation |
|---|---|---|---|
| Methyl Protons (-CH₃) | ~1.5 ppm (doublet) | (S)-enantiomer: 1.85 ppm | ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 |
| (R)-enantiomer: 1.95 ppm |
Stereochemical Stability and Racemization Pathways
The stereochemical integrity of this compound can be compromised under certain chemical and physical conditions, leading to racemization—the formation of an equal mixture of both enantiomers.
Several external factors can induce the racemization of chiral benzylic alcohols. Understanding these factors is crucial for defining appropriate storage and processing conditions.
pH and Catalysis: The compound is susceptible to racemization under both strongly acidic and basic conditions. Acid catalysts, such as strong mineral acids or solid acids like ion-exchange resins and zeolites, can effectively promote racemization. acs.orggoogle.comepo.org Similarly, certain basic conditions can also lead to loss of stereochemical purity.
Temperature: Elevated temperatures accelerate the rate of racemization. epo.org High heat, especially in the presence of an acid or base catalyst, can significantly decrease the enantiomeric excess over time. It can also promote side reactions, such as dehydration, leading to the formation of the corresponding styrene (B11656) derivative. google.com
Solvent: The solvent can play a role in the stability of the chiral center. For acid-catalyzed racemization, the presence of water can sometimes suppress the formation of elimination byproducts by providing a nucleophile to react with the carbocation intermediate. epo.org
| Factor | Condition | Potential Effect on this compound |
|---|---|---|
| pH | Strongly acidic (e.g., pH < 2) or strongly basic (e.g., pH > 12) | Catalyzes racemization, leading to loss of enantiomeric purity. |
| Temperature | Elevated temperatures (> 60 °C) | Increases the rate of racemization and potential for chemical degradation (e.g., dehydration). scielo.br |
| Catalysts | Presence of Lewis/Brønsted acids (e.g., AlCl₃, H-Beta zeolite) or some transition metals. wpi.edu | Significantly accelerates the rate of racemization, even under milder conditions. |
| Solvent | Protic vs. Aprotic | Can influence the mechanism and rate of racemization and side reactions. |
The most probable pathway for the racemization of a secondary benzylic alcohol like this compound under acidic conditions involves the formation of a planar, achiral carbocation intermediate. acs.orgacs.org This mechanism proceeds through several distinct steps:
Protonation: The hydroxyl group, acting as a Lewis base, is protonated by an acid catalyst (H-A). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Carbocation Formation: The protonated alcohol undergoes dissociation, losing a molecule of water to form a secondary benzylic carbocation. This carbocation is achiral because its central carbon atom is sp²-hybridized and planar. The positive charge is significantly stabilized by resonance with the adjacent 2-chloro-4-fluorophenyl ring.
Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks the planar carbocation. This attack can occur with equal probability from either face of the carbocation. Attack from one face regenerates the starting (S)-enantiomer, while attack from the opposite face forms the (R)-enantiomer.
Over time, this reversible process leads to an equilibrium mixture containing equal amounts of the (S) and (R) enantiomers, resulting in a racemic mixture with an enantiomeric excess of 0%.
An alternative mechanism, often promoted by transition-metal catalysts (e.g., Ruthenium complexes), involves a dehydrogenation-hydrogenation sequence. acs.orgacs.org In this pathway, the alcohol is first oxidized (dehydrogenated) to the corresponding achiral ketone (2'-chloro-4'-fluoroacetophenone). The ketone is then subsequently reduced (hydrogenated) back to the alcohol, a process that, in the absence of a chiral reducing agent, produces a racemic mixture.
Absolute Configuration Assignment (Excluding Basic Identification)
The determination of the absolute configuration of a chiral molecule like this compound is a non-trivial task that requires sophisticated analytical methods. Beyond initial chiral screening, definitive assignment of the 'S' configuration at the stereocenter necessitates techniques that are sensitive to the three-dimensional arrangement of atoms.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer and is highly sensitive to its absolute configuration. nih.gov
Theoretical Application to this compound:
To determine the absolute configuration of 1-(2-chloro-4-fluorophenyl)ethan-1-ol, the experimental VCD spectrum of the enantiomerically enriched sample would be recorded. Concurrently, computational methods, typically based on Density Functional Theory (DFT), are employed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers. ru.nl
The process involves several computational steps:
A thorough conformational search for the (S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol molecule to identify all stable low-energy conformers.
Geometry optimization of each conformer.
Calculation of the vibrational frequencies and the corresponding VCD intensities for each conformer.
Boltzmann-averaging of the individual conformer spectra to generate the final predicted VCD spectrum for the (S)-enantiomer.
The absolute configuration is then assigned by comparing the experimental VCD spectrum with the computationally predicted spectra for both enantiomers. A good agreement between the experimental spectrum and the predicted spectrum for the (S)-enantiomer would confirm the absolute configuration as this compound.
Illustrative VCD Data Table (Hypothetical):
The following table illustrates the type of data that would be generated in a VCD analysis. The sign and intensity of the VCD bands are critical for the comparison between experimental and calculated spectra.
| Frequency (cm⁻¹) | Experimental VCD Intensity (ΔA x 10⁻⁵) | Calculated VCD Intensity for (S)-enantiomer (ΔA x 10⁻⁵) | Vibrational Assignment |
| 1450 | +2.5 | +2.8 | C-H bending (methyl) |
| 1380 | -1.8 | -2.1 | C-H bending (methine) |
| 1250 | +3.2 | +3.5 | C-O stretching |
| 1100 | -4.0 | -4.2 | C-F stretching |
| 850 | +1.5 | +1.7 | C-Cl stretching |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental VCD data for this compound is not publicly available.
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov However, obtaining suitable single crystals of a small, often liquid or low-melting solid alcohol like 1-(2-chloro-4-fluorophenyl)ethan-1-ol can be challenging. A common strategy to overcome this is to derivatize the alcohol with a chiral agent of known absolute configuration to form a diastereomeric derivative that is more amenable to crystallization. researchgate.net
Derivatization Strategy:
For this compound, a suitable chiral derivatizing agent would be a chiral carboxylic acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the alcohol to form a diastereomeric ester. sigmaaldrich.com The presence of the bulky phenyl and trifluoromethyl groups in the derivatizing agent often facilitates the formation of high-quality crystals.
The reaction would be as follows: this compound + (R)-Mosher's acid chloride → Diastereomeric Mosher's ester
Crystallographic Analysis:
Once a suitable single crystal of the diastereomeric ester is obtained, X-ray diffraction analysis is performed. The resulting electron density map reveals the three-dimensional structure of the molecule. Since the absolute configuration of the chiral derivatizing agent (the Mosher's acid moiety) is known, the absolute configuration of the stereocenter in the alcohol part of the molecule can be unequivocally determined by relating it to the known stereocenter. The Flack parameter, which is refined during the crystallographic analysis, provides a strong indication of the correctness of the assigned absolute structure. A value close to 0 for a given enantiomeric model confirms the assignment.
Illustrative Crystallographic Data Table (Hypothetical):
The following table presents the kind of crystallographic data that would be obtained for a chiral derivative of this compound.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅Cl F₄O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
| R-factor | 0.035 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental X-ray crystallographic data for a chiral derivative of this compound is not publicly available.
Reactivity and Derivatization of 1s 1 2 Chloro 4 Fluorophenyl Ethan 1 Ol
Reactions at the Hydroxyl Group
The secondary alcohol moiety is a versatile functional group that can undergo a variety of transformations, including protection, oxidation, and stereochemical inversion.
To prevent unwanted side reactions at the hydroxyl group during subsequent synthetic steps, particularly those involving strong bases or organometallic reagents, it must be "protected" by converting it into a less reactive functional group, such as an ester or an ether. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal (deprotection) afterward. For secondary benzylic alcohols like the title compound, a range of standard protecting groups can be employed.
Ester Formation: Esterification is a common protection strategy. Acetates and benzoates are frequently used due to their ease of installation and removal. Acetyl groups can be introduced using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Ether Formation: Silyl ethers are among the most common alcohol protecting groups due to their versatile stability profiles and mild cleavage conditions. The tert-butyldimethylsilyl (TBS) group, for instance, is robust under many non-acidic conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Other ethers, such as the benzyl (B1604629) (Bn) ether, offer high stability and are typically removed under reductive conditions (e.g., hydrogenolysis), which would not affect the aryl halides on the phenyl ring.
Table 1: Common Protecting Groups for Secondary Alcohols
| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |
|---|---|---|
| Acetyl (Ac) | Acetyl chloride, Pyridine | K₂CO₃, Methanol (B129727) |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | NaOH, Methanol/Water |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C, Ethanol (B145695) |
The oxidation of the secondary hydroxyl group in (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol yields the corresponding ketone, 2'-chloro-4'-fluoroacetophenone. This ketone is a known and valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.compatsnap.com The transformation is a standard procedure in organic chemistry, and numerous reagents are available to perform this oxidation efficiently. organic-chemistry.orgorganic-chemistry.orguhamka.ac.idchemguide.co.uklibretexts.org
The choice of oxidant depends on the desired reaction scale, cost, and tolerance of other functional groups in the molecule. For this substrate, the aryl chloride and fluoride are stable to most common oxidizing agents.
Chromium-Based Reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are classic and effective oxidants. PCC is often preferred for its milder, non-aqueous conditions.
DMSO-Based Reagents: The Swern oxidation (oxalyl chloride, DMSO, followed by a hindered base like triethylamine) and its variants are highly efficient, mild, and avoid the use of heavy metals.
Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a popular choice for its mild conditions, rapid reaction times, and high yields, although it is relatively expensive.
Table 2: Selected Reagents for the Oxidation of Secondary Alcohols
| Reagent System | Typical Solvent | Temperature (°C) | Byproducts |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane (DCM) | 25 | Chromium salts, Pyridinium HCl |
| DMP (Dess-Martin periodinane) | Dichloromethane (DCM) | 25 | 2-Iodoxybenzoic acid acetate |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 to 25 | Dimethyl sulfide, CO, CO₂, Et₃N·HCl |
The Mitsunobu reaction is a powerful method for achieving a formal nucleophilic substitution of a primary or secondary alcohol. chem-station.comwikipedia.orgorganic-chemistry.org A key feature of this reaction when applied to a chiral secondary alcohol is that the substitution proceeds with a complete inversion of stereochemistry via an Sₙ2 mechanism. chem-station.comrsc.org This allows for the conversion of this compound into its (1R)-enantiomer, or other derivatives with the inverted configuration.
The reaction is typically carried out using a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol, PPh₃, and DEAD combine to form an alkoxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group. A suitable nucleophile, typically the conjugate base of an acid with a pKa < 13, then displaces the activated oxygen in an Sₙ2 fashion. chem-station.com
To achieve stereochemical inversion of the alcohol, a common strategy is to use a carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid) as the nucleophile. rsc.orgorgsyn.org This forms the corresponding ester with the inverted (R) configuration. Subsequent hydrolysis of this ester under basic conditions liberates the (1R)-alcohol.
Table 3: Key Components of the Mitsunobu Reaction for Stereoinversion
| Reagent | Role in Reaction | Example |
|---|---|---|
| Phosphine | Oxygen acceptor/activator | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant/Hydrogen acceptor | Diethyl azodicarboxylate (DEAD) |
| Nucleophile | Displacing group | Benzoic Acid (PhCOOH) |
| Product (Intermediate) | Ester with inverted stereocenter | (1R)-1-(2-chloro-4-fluorophenyl)ethyl benzoate |
Reactions on the Halogenated Aromatic Ring
The 2-chloro-4-fluorophenyl ring offers two sites for potential modification: the carbon-chlorine bond and the carbon-fluorine bond. Reactions on this ring, particularly metal-catalyzed cross-couplings, would generally require prior protection of the hydroxyl group to prevent interference.
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. However, aryl chlorides are notably less reactive than the corresponding bromides and iodides, often necessitating specialized catalysts and more forcing reaction conditions. libretexts.orgdiva-portal.org The C-F bond is generally unreactive under these conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or its ester. libretexts.org To achieve coupling at the C-Cl bond of the 2-chloro-4-fluorophenyl moiety, a highly active catalyst system is required. This usually involves a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or tBu₃P) and a strong base (e.g., K₃PO₄ or Cs₂CO₃). researchgate.netacs.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction of aryl chlorides requires potent catalytic systems. diva-portal.orgnih.gov Successful couplings often employ palladacycle catalysts or ligands like tri-tert-butylphosphine (B79228) under elevated temperatures. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is the most challenging of the three couplings to perform with aryl chlorides, often requiring high temperatures, specific amine bases, and highly active palladium catalysts, sometimes with a copper(I) co-catalyst. libretexts.orgnih.gov
Table 4: Representative Conditions for Cross-Coupling of Aryl Chlorides
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene / H₂O |
| Heck | Pd(OAc)₂ + P(t-Bu)₃ | Cy₂NMe | Dioxane |
| Sonogashira | Pd(PPh₃)₄ + CuI | Triethylamine | DMF |
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The 2-chloro-4-fluorophenyl ring lacks strong EWGs like nitro or cyano groups, making it relatively unactivated towards SₙAr.
In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. Due to its high electronegativity, fluorine is a better leaving group than chlorine in reactions where the C-X bond cleavage is not rate-determining. masterorganicchemistry.com However, the regioselectivity of a potential SₙAr reaction on this substrate is not straightforward.
Substitution at C-Cl: The chlorine at the C2 position is sterically hindered by the adjacent ethyl alcohol group.
Substitution at C-F: The fluorine at the C4 position is para to the chlorine. Neither halogen strongly activates the other as a leaving group.
Therefore, SₙAr reactions on this substrate would likely require harsh conditions, such as high temperatures and a very strong nucleophile (e.g., sodium methoxide (B1231860) in refluxing methanol or an amine at high pressure). Such conditions might lead to low yields or a mixture of products. researchgate.netnih.gov In some cases, unexpected regiochemical outcomes can occur. liverpool.ac.uk
Directed Ortho-Metalation and Electrophilic Substitution
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at a specific position. wikipedia.orgharvard.edu
For this compound, the hydroxyl group can act as a directing group. However, due to its acidity, it will be deprotonated by the organolithium base. The resulting lithium alkoxide is a potent DMG. To prevent this and potentially enhance the directing effect, the hydroxyl group is often protected with a group that can still coordinate with the lithium reagent, such as a methoxymethyl (MOM) ether or a carbamate. uwindsor.camasterorganicchemistry.com
The regiochemistry of the ortho-lithiation of a protected derivative of this compound is influenced by the combined directing effects of the protected hydroxyl group and the existing chloro and fluoro substituents. The ortho-directing ability of various groups has been extensively studied. Generally, alkoxy groups and halogens are both ortho-directing. organic-chemistry.org In a competitive scenario on a polysubstituted benzene (B151609) ring, the strongest directing group will typically determine the position of lithiation. baranlab.org
Hypothetical Reaction Scheme and Potential Electrophiles
First, the hydroxyl group would be protected, for instance as a MOM ether. Treatment of this protected compound with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), would lead to the formation of an ortho-lithiated species. harvard.eduuwindsor.ca The position of lithiation would be directed by the -O-MOM group.
The resulting organolithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. The subsequent introduction of a new substituent onto the aromatic ring would yield a polysubstituted chiral alcohol derivative upon deprotection.
Below is a table of potential electrophiles that could be used to functionalize the ortho-lithiated intermediate, leading to a variety of derivatives.
| Electrophile | Resulting Functional Group | Product Class |
| D2O | Deuterium | Isotopically Labeled Compound |
| CH3I | Methyl | Methylated Aromatic |
| (CH3)2SO4 | Methyl | Methylated Aromatic |
| I2 | Iodine | Iodo-Aromatic |
| Br2 | Bromine | Bromo-Aromatic |
| Cl3SnCH3 | Trimethylstannyl | Organostannane |
| CO2 | Carboxylic Acid | Benzoic Acid Derivative |
| DMF | Aldehyde | Benzaldehyde Derivative |
| RCHO (Aldehydes) | Hydroxyalkyl | Substituted Benzyl Alcohol |
| R2CO (Ketones) | Hydroxyalkyl | Substituted Benzyl Alcohol |
Table 1: Potential Electrophiles for Quenching of ortho-Lithiated this compound Derivatives
The successful application of this methodology would provide access to a range of novel, highly functionalized, and enantiomerically pure compounds derived from this compound. The specific reaction conditions, including the choice of protecting group, organolithium base, solvent, and temperature, would need to be empirically optimized to achieve high yields and regioselectivity.
Applications As a Chiral Building Block and Synthetic Intermediate
Precursor in Asymmetric Total Synthesis of Complex Molecules
The inherent chirality of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol allows it to serve as a foundational element in the asymmetric total synthesis of intricate natural products and pharmaceutically relevant molecules. Its utility stems from its ability to introduce a specific stereocenter, which can then be elaborated upon through various synthetic transformations.
Stereochemical Transfer in Cascade Reactions
Cascade reactions, a sequence of intramolecular transformations that occur in a single pot, represent a powerful tool for the rapid construction of molecular complexity. The stereocenter of this compound can effectively direct the stereochemical course of such cascade sequences. The initial stereochemistry of the alcohol can influence the formation of subsequent stereocenters along the reaction pathway through a process known as stereochemical transfer. This is particularly valuable in the synthesis of polycyclic systems where the relative and absolute stereochemistry of multiple chiral centers must be precisely controlled.
Chiral Ligand and Catalyst Design
The development of novel chiral ligands and catalysts is paramount for advancing the field of asymmetric catalysis. The structural scaffold of this compound provides a valuable platform for the design and synthesis of such entities.
Incorporation into Chiral Ligands for Transition Metal Catalysis
The hydroxyl group of this compound can serve as a handle for its incorporation into more complex molecular frameworks to generate chiral ligands. These ligands can then be coordinated to transition metals, such as rhodium, iridium, or palladium, to create chiral catalysts. The steric and electronic properties of the 2-chloro-4-fluorophenyl group can significantly influence the catalytic activity and enantioselectivity of the resulting metal complex. The precise arrangement of this group in the chiral pocket of the catalyst can create a highly stereodiscriminating environment, enabling the transformation of prochiral substrates into enantioenriched products with high efficiency.
Use in Organocatalysis and Enzyme Mimics
Beyond transition metal catalysis, derivatives of this compound have potential applications in the burgeoning field of organocatalysis. The chiral backbone of the molecule can be integrated into the design of small organic molecules that can act as catalysts in their own right. Furthermore, the structural motifs present in this chiral alcohol can be used to design enzyme mimics, which are synthetic molecules that replicate the catalytic activity and specificity of natural enzymes. These biomimetic catalysts can offer advantages in terms of stability, substrate scope, and operational simplicity compared to their biological counterparts.
Intermediate for Advanced Materials and Specialty Chemicals
The application of chiral molecules as intermediates in the synthesis of advanced materials is a field of growing interest. The introduction of chirality can influence the macroscopic properties of materials, leading to the development of innovative functional materials. While specific, documented applications of this compound in the synthesis of advanced materials and specialty chemicals are not extensively reported in publicly available research, its structural characteristics suggest its potential as a valuable intermediate.
The utility of chiral building blocks is well-established in the creation of materials with unique optical and electronic properties. acs.orgmdpi.com Chiral molecules can organize into helical superstructures, which are the basis for the development of chiral liquid crystals and polymers. mdpi.comsigmaaldrich.com These materials are essential in modern display technologies and photonics. The enantiopurity of a chiral dopant is critical, as it dictates the helical twisting power and the resulting properties of the liquid crystal phase. acs.org
Fluorinated compounds, in particular, are sought after in materials science for their unique properties, such as high thermal stability and chemical resistance. researchgate.net The presence of both chlorine and fluorine atoms on the phenyl ring of this compound, combined with its chiral center, makes it a candidate for the synthesis of specialty polymers and liquid crystals with tailored characteristics. For instance, chiral fluorinated alcohols are used in the synthesis of chiral polymers, which have applications as enantioselective membranes and chiral stationary phases in chromatography. nih.gov
In the realm of specialty chemicals, chiral alcohols are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov The specific stereoisomer of a molecule can be responsible for its biological activity. While the direct use of this compound in commercial specialty chemicals is not widely documented, its structural motifs are found in various biologically active molecules. The development of efficient synthetic routes to chiral alcohols is an active area of research, often employing biocatalysis to achieve high enantioselectivity. nih.gov
Although detailed research findings on the direct application of this compound in advanced materials and specialty chemicals are limited, its profile as a chiral, fluorinated alcohol suggests its potential as a key intermediate. Further research and development may unlock its utility in creating novel materials and high-value specialty chemicals.
Computational and Theoretical Studies
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a flexible molecule such as (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol are governed by the ensemble of its low-energy conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for determining the relative energies of different conformers. For a molecule like this compound, the primary sources of conformational flexibility are the rotation around the C-C and C-O single bonds.
A typical DFT study would involve a systematic search of the conformational space by rotating the key dihedral angles. Each resulting geometry is then optimized to find the nearest local energy minimum. The relative energies of these conformers are then calculated, often including corrections for zero-point vibrational energy. Studies on similar small alcohols have shown that electron correlation effects, which are accounted for in DFT, significantly influence the rotational barriers and the relative stability of conformers. nih.gov For instance, in related chiral secondary alcohols, DFT calculations at a level like B3LYP/6-311+G(2d,p) with a solvent model can be used to optimize conformer geometries and calculate their relative energies. comporgchem.com
Table 1: Representative DFT-Calculated Relative Energies for Conformers of a Chiral Aromatic Alcohol
| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -65.2° | 0.00 | 45.2 |
| 2 | 178.5° | 0.52 | 25.1 |
| 3 | 68.9° | 0.89 | 15.5 |
| 4 | -175.1° | 1.54 | 6.2 |
Note: This table presents illustrative data for a generic chiral aromatic alcohol, as specific data for this compound is not publicly available. The data demonstrates how DFT calculations can distinguish between the energies of different spatial arrangements.
While DFT is excellent for calculating energies of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space by simulating the molecule's movements at a given temperature.
For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or an organic solvent) and run for nanoseconds to microseconds. This allows for the observation of transitions between different conformational states, providing a more realistic picture of the molecule's behavior in solution. nih.gov Analysis of the MD trajectory can reveal the most populated conformational families and the timescales of their interconversion. Such simulations are particularly useful for understanding how the solvent and thermal energy influence the conformational preferences of the molecule. nih.gov
Reaction Mechanism Elucidation for Asymmetric Synthesis
The primary route to this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-4-fluoroacetophenone. Computational modeling is instrumental in understanding the mechanism of these reactions and the origin of enantioselectivity.
Biocatalytic reduction using ketoreductase enzymes is a green and highly efficient method for producing enantiopure chiral alcohols. nih.govnih.gov Computational methods, particularly QM/MM (Quantum Mechanics/Molecular Mechanics), are used to model the reaction within the enzyme's active site. The substrate and key active site residues are treated with a high level of theory (QM), while the rest of the protein is modeled using a classical force field (MM).
By mapping the reaction pathway, researchers can identify the transition state structure for the hydride transfer from the cofactor (typically NADPH) to the ketone's carbonyl carbon. The energy difference between the transition states leading to the (S) and (R) enantiomers (ΔΔG‡) determines the enantiomeric excess of the reaction. A lower energy transition state for the formation of the (S)-alcohol explains the high selectivity of the enzyme. These calculations can guide protein engineering efforts to further improve the enzyme's activity and selectivity. acs.org
In chemocatalytic asymmetric hydrogenation, a chiral catalyst, often a transition metal complex with a chiral ligand, is used to achieve enantioselectivity. DFT calculations are crucial for elucidating the mechanism and understanding the interactions between the catalyst and the substrate. acs.org
For the reduction of 2-chloro-4-fluoroacetophenone, computational models would investigate the formation of the catalyst-substrate complex and the subsequent hydride transfer step. The calculations can pinpoint the key non-covalent interactions, such as π-π stacking or steric hindrance, that favor one transition state over the other. acs.org For example, studies on the asymmetric transfer hydrogenation of acetophenone (B1666503) have shown that the enantiodiscrimination arises from subtle differences in the stability of the diastereomeric transition states, with the favored transition state being stabilized by favorable aryl-aryl interactions between the substrate and the catalyst ligand. acs.org
Table 2: Example of Calculated Energy Barriers for Asymmetric Ketone Reduction
| Path | Product Enantiomer | Calculated Activation Energy (ΔG‡, kcal/mol) |
| A | (S)-alcohol | 15.2 |
| B | (R)-alcohol | 17.8 |
Note: This table provides representative data illustrating how computational analysis of transition states can explain the stereochemical outcome of a reaction. A lower activation energy for the (S)-pathway would lead to the preferential formation of the (S)-alcohol.
Prediction of Spectroscopic Properties (Excluding Basic Identification)
Computational methods can predict various spectroscopic properties beyond simple identification, providing a deeper understanding of the molecule's structure and electronic properties.
One of the most powerful applications is the prediction of chiroptical spectra, such as Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have VCD spectra of equal magnitude but opposite sign, comparing a computationally predicted VCD spectrum with an experimental one can unambiguously determine the absolute configuration of a chiral molecule. gaussian.comacs.org This involves calculating the VCD spectra for the low-energy conformers (identified via DFT) and generating a Boltzmann-averaged spectrum for comparison with the experimental data. nih.gov
Furthermore, DFT can be used to predict NMR chemical shifts with high accuracy. nih.gov By calculating the magnetic shielding tensors for each atom in the molecule's low-energy conformers, it is possible to obtain a weighted-average predicted NMR spectrum. comporgchem.comresearchgate.net This is particularly useful for distinguishing between diastereomers or for assigning complex spectra where experimental data alone is ambiguous. nih.govnih.gov Recent advancements even allow for the direct detection of chirality in NMR through specialized pulse sequences guided by DFT calculations. theanalyticalscientist.com
Calculated NMR Chemical Shifts and Coupling Constants
A comprehensive search for published research or database entries detailing the theoretically calculated ¹H and ¹³C NMR chemical shifts and coupling constants specifically for this compound did not yield any specific results. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict these parameters, which can then be compared with experimental data to confirm structural assignments. However, no such studies for this particular enantiomer have been located.
Theoretical IR and Raman Spectra
Similarly, a search for theoretically predicted IR and Raman spectra of this compound was unsuccessful. The calculation of vibrational frequencies through computational methods provides valuable insight into the molecule's vibrational modes and can aid in the interpretation of experimental spectra. While general principles of IR and Raman spectroscopy can be applied to predict the expected functional group absorptions, specific, computationally derived spectra for this compound are not available in the reviewed sources.
Circular Dichroism (CD) Spectrum Prediction
No published predictions of the Circular Dichroism (CD) spectrum for this compound were found. CD spectroscopy is a crucial technique for studying chiral molecules, and theoretical predictions can help in determining the absolute configuration of a stereocenter. Such calculations typically involve quantum chemical methods to simulate the differential absorption of left and right circularly polarized light. Despite the presence of a chiral center in this compound, specific theoretical CD spectral data for this compound has not been reported in the available literature.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthetic methods. For (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol, future research will likely prioritize routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key areas for development include:
Catalytic Asymmetric Reduction: Moving away from stoichiometric reducing agents towards catalytic systems is paramount. While chiral metal catalysts are effective, research into catalysts based on abundant and non-toxic metals is a promising green alternative.
Biocatalytic Processes: Asymmetric bioreduction using whole-cell systems or isolated enzymes represents a highly sustainable approach. magtech.com.cnnih.gov These reactions are conducted in aqueous media under mild conditions, offering high enantioselectivity and reducing the reliance on organic solvents and harsh reagents. magtech.com.cn For instance, the production of a similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, has been achieved using a recombinant E. coli system, highlighting the potential of biocatalysis as a green method. researchgate.net
Solvent Selection: Investigating the use of green solvents such as water, supercritical fluids, or deep eutectic solvents (DES) could significantly improve the environmental profile of the synthesis. researchgate.net The addition of DES has been shown to enhance the biocatalytic efficiency in the synthesis of related chiral halohydrins. researchgate.net
Exploration of Novel Biocatalysts and Engineered Enzymes
Biocatalysis offers exceptional selectivity for producing enantiopure alcohols. mdpi.comrsc.orgnih.gov Future research will focus on discovering and engineering enzymes for the highly efficient synthesis of this compound from its prochiral ketone precursor, 2-chloro-4-fluoroacetophenone.
Alcohol dehydrogenases (ADHs) are particularly attractive for this transformation. researchgate.net Research has already demonstrated that mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) can asymmetrically reduce 2-haloacetophenones. nih.gov Specifically, several TeSADH mutants have been shown to produce (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol with high enantioselectivity. nih.gov
Further exploration in this area could involve:
Enzyme Screening: Screening diverse microbial sources to identify novel ketoreductases (KREDs) with high activity and selectivity for 2-chloro-4-fluoroacetophenone.
Protein Engineering: Employing techniques like directed evolution to tailor existing enzymes for improved stability, substrate tolerance, and stereoselectivity. This can lead to biocatalysts that are more robust for industrial-scale production. nih.gov
Cofactor Regeneration Systems: Developing efficient in-situ cofactor (NADH/NADPH) regeneration systems is crucial for the economic viability of ADH-catalyzed reductions. rsc.org
Table 1: Performance of Engineered TeSADH Mutants in the Asymmetric Reduction of 2-chloro-4'-fluoroacetophenone
| TeSADH Mutant | Product Configuration | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|
| P84S/I86A | (S) | >99% | High |
| ΔP84/A85G | (S) | >99% | High |
| P84S/A85G | (S) | >99% | Low |
Data sourced from a study on the enantiocomplementary asymmetric reduction of 2-haloacetophenones. nih.gov Note: "High" and "Low" conversion are relative terms as reported in the source.
Application in New Chemical Entity Discovery (Excluding Clinical Human Trial Data)
Optically active aryl alcohols are critical building blocks for the synthesis of chiral drugs. magtech.com.cnnih.gov The presence of both chloro and fluoro substituents on the phenyl ring of this compound makes it a particularly interesting scaffold for medicinal chemistry. Halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Unexplored avenues for this compound include its use as a key intermediate in the synthesis of novel bioactive molecules. For example, structurally related chiral alcohols are precursors to important pharmaceuticals. The (R)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395) is a key intermediate in the synthesis of the anticancer drug Crizotinib. mdpi.com This underscores the value of this class of compounds in drug discovery.
Future research could focus on:
Library Synthesis: Using this compound as a chiral starting material to generate libraries of new chemical entities for screening against various biological targets. pharmtech.com
Scaffold Hopping: Incorporating the 2-chloro-4-fluorophenyl ethanol (B145695) moiety into known pharmacophores to explore new intellectual property space and potentially discover compounds with improved properties.
Synthesis of Complex Molecules: Its bifunctional nature (hydroxyl and halogen) allows for diverse chemical transformations, making it a versatile precursor for more complex chiral molecules. news-medical.netmdpi.com
Advanced Flow Chemistry for Scalable Enantioselective Production
For industrial applications, scalable and efficient manufacturing processes are essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govgoflow.atuc.pt
The application of flow chemistry to the synthesis of this compound is a promising research direction. This could involve:
Immobilized Catalysts: Developing packed-bed reactors with immobilized chiral catalysts (both chemo- and biocatalysts) for continuous enantioselective reduction. mdpi.comthieme-connect.de This simplifies catalyst recovery and reuse, a key principle of green chemistry.
Telescoped Reactions: Designing multi-step, continuous flow processes where the crude product from one step is directly used as the substrate in the next, minimizing purification steps and waste generation. nih.govacs.org
Process Analytical Technology (PAT): Integrating in-line analytical tools to monitor reaction progress in real-time, allowing for precise control and optimization of the production process. nih.gov A continuous-flow dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of a precursor for Crizotinib, demonstrating the power of this approach for structurally similar chiral alcohols. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Synthesis Planning
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. researchgate.netnih.govnih.gov For a target molecule like this compound, these computational tools can accelerate the development of optimal synthetic routes.
Future research will likely see the integration of AI and ML in several ways:
Predictive Modeling: Using ML algorithms to predict the outcome (e.g., yield and enantioselectivity) of asymmetric reactions using different catalysts and conditions. cam.ac.ukpnas.org This can guide experimental work, saving time and resources.
Catalyst Design: Employing computational models to design novel chiral ligands or enzyme variants with enhanced performance for the specific substrate, 2-chloro-4-fluoroacetophenone. rsc.org
Reaction Optimization: Utilizing AI-driven platforms that can autonomously explore a reaction space to identify the optimal conditions for synthesis, potentially integrating with automated robotic systems. nih.govtechnologynetworks.com ML models can be particularly useful in the early phases of reaction development when only a small amount of experimental data is available. cam.ac.ukrsc.org
Q & A
Q. Q1. What are the key structural features of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol, and how do they influence its reactivity?
A1: The compound is a chiral secondary alcohol with a 2-chloro-4-fluorophenyl substituent. The hydroxyl group enables typical alcohol reactivity (e.g., oxidation, esterification), while the electron-withdrawing chloro and fluoro groups on the aromatic ring influence regioselectivity in electrophilic substitutions. The stereochemistry (1S configuration) is critical for enantioselective synthesis and biological interactions. Analytical methods like chiral HPLC or polarimetry are essential to confirm enantiomeric purity .
Q. Q2. What synthetic routes are commonly used to prepare this compound?
A2: Common methods include:
- Asymmetric reduction : Use chiral catalysts (e.g., CBS catalysts) or enzymes to reduce prochiral ketones like 2-chloro-4-fluoroacetophenone, ensuring high enantiomeric excess (ee).
- Resolution of racemates : Enzymatic or chromatographic separation of enantiomers from a racemic mixture.
Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like the (1R)-enantiomer .
Q. Q3. How is the compound characterized to confirm its structure and purity?
A3:
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- IR : Hydroxyl stretch (~3200–3600 cm) and aromatic C-Cl/C-F vibrations.
- Chromatography : HPLC with chiral columns to determine enantiomeric purity.
- Mass spectrometry : Molecular ion peak (m/z 174.60) for molecular weight confirmation .
Q. Q4. What safety precautions are required when handling this compound?
A4: Based on structurally similar compounds:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity category 4).
- Storage : In sealed containers under inert gas (e.g., N) to prevent oxidation. Avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. Q5. How can enantioselectivity be optimized during asymmetric synthesis of this compound?
A5:
- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) for ketone reduction.
- Solvent effects : Polar aprotic solvents (e.g., THF) often improve ee.
- Kinetic resolution : Monitor reaction progress via GC or HPLC to halt at optimal conversion before racemization occurs.
Contradictions in ee values across studies may arise from impurities in starting materials or catalyst degradation .
Q. Q6. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
A6:
- Replicate conditions : Ensure exact replication of solvent, temperature, and catalyst ratios.
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation to ketones).
- Statistical design : Employ DoE (Design of Experiments) to isolate critical variables (e.g., pH, stirring rate) affecting yield .
Q. Q7. How does the electronic nature of the aryl substituents influence substitution reactions?
A7: The 2-chloro-4-fluoro group directs electrophilic attacks to the para position (relative to Cl) via resonance and inductive effects. For example:
Q. Q8. What methodologies assess the compound’s potential as a pharmaceutical intermediate?
A8:
Q. Q9. How can environmental impacts of this compound be evaluated in research settings?
A9:
Q. Q10. What advanced techniques validate stereochemical integrity during scale-up?
A10:
- Online monitoring : Use inline IR or Raman spectroscopy to track ee in real time.
- Crystallization-induced diastereomer resolution : Introduce chiral counterions (e.g., tartaric acid) to isolate the desired enantiomer.
- X-ray diffraction : Single-crystal analysis for unambiguous confirmation of configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
